Cas no 1007207-89-7 (N-(3-Bromo-4-fluorobenzoyl)morpholine)
N-(3-Bromo-4-fluorobenzoyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- N-(3-Bromo-4-fluorobenzoyl)morpholine
- (3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone
- (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone
- DTXSID10674539
- SCHEMBL2377855
- AKOS015834312
- F76325
- DB-371070
- 4-(3-Bromo-4-fluorobenzoyl)morpholine
- 1007207-89-7
- Methanone, (3-bromo-4-fluorophenyl)-4-morpholinyl-
- MFCD11053798
- LQLSTTTUFUYAMF-UHFFFAOYSA-N
- (3-bromo-4-fluoro-phenyl)-morpholin-4-yl-methanone
- BS-19055
-
- MDL: MFCD11053798
- Inchi: 1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
- InChI Key: LQLSTTTUFUYAMF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(N1CCOCC1)=O)F
Computed Properties
- Exact Mass: 286.99600
- Monoisotopic Mass: 286.99572g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
- PSA: 29.54000
- LogP: 1.99850
N-(3-Bromo-4-fluorobenzoyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(3-Bromo-4-fluorobenzoyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692080-100mg |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B692080-250mg |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B692080-500mg |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B692080-1g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM163585-100g |
(3-bromo-4-fluorophenyl)(morpholino)methanone |
1007207-89-7 | 95% | 100g |
$527 | 2021-08-05 | |
| A2B Chem LLC | AA03300-1g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 97% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AA03300-5g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 97% | 5g |
$92.00 | 2024-04-20 | |
| A2B Chem LLC | AA03300-10g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 97% | 10g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AA03300-25g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 97% | 25g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AA03300-100g |
N-(3-Bromo-4-fluorobenzoyl)morpholine |
1007207-89-7 | 97% | 100g |
$749.00 | 2024-04-20 |
N-(3-Bromo-4-fluorobenzoyl)morpholine Suppliers
N-(3-Bromo-4-fluorobenzoyl)morpholine Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on N-(3-Bromo-4-fluorobenzoyl)morpholine
Introduction to N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS No. 1007207-89-7)
N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS No. 1007207-89-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. The presence of both bromo and fluoro substituents on the benzoyl moiety enhances its reactivity and utility in medicinal chemistry applications.
The compound's molecular structure consists of a benzoyl group attached to a morpholine ring, with specific halogen atoms at the 3rd and 4th positions. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization. In recent years, N-(3-Bromo-4-fluorobenzoyl)morpholine has been extensively studied for its potential in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of bioactive molecules. The bromo and fluoro substituents make it an attractive building block for constructing more complex structures, which can exhibit a wide range of biological activities. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
Recent studies have highlighted the compound's significance in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating N-(3-Bromo-4-fluorobenzoyl)morpholine into the design of kinase inhibitors, scientists have been able to create molecules that selectively inhibit aberrant signaling, thereby offering potential therapeutic benefits.
The use of this compound in drug discovery has also been extended to the development of antiviral agents. The unique structural features of N-(3-Bromo-4-fluorobenzoyl)morpholine allow for the creation of molecules that can interfere with viral replication mechanisms. This has led to promising results in preclinical studies, where derivatives of this compound have demonstrated efficacy against various viral strains.
In addition to its applications in oncology and virology, N-(3-Bromo-4-fluorobenzoyl)morpholine has shown potential in addressing neurological disorders. The ability to modulate neurotransmitter systems is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Researchers have explored its derivatives as potential candidates for enhancing cholinergic activity, which could lead to improved cognitive function.
The synthesis of N-(3-Bromo-4-fluorobenzoyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, making it a reliable starting material for further derivatization. The process often involves bromination and fluorination reactions followed by condensation with morpholine derivatives.
The versatility of N-(3-Bromo-4-fluorobenzoyl)morpholine extends beyond its use as an intermediate; it also serves as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can gain insights into how different functional groups influence biological activity. This approach has been instrumental in optimizing lead compounds for clinical development.
The compound's stability under various storage conditions is another critical factor that makes it valuable in pharmaceutical applications. Studies have demonstrated that N-(3-Bromo-4-fluorobenzoyl)morpholine remains stable when stored at controlled temperatures, ensuring its integrity throughout the drug development process.
Ethical considerations are also paramount when working with such compounds. Ensuring proper handling procedures and compliance with regulatory guidelines are essential to maintain safety standards in research environments. The growing body of literature on N-(3-Bromo-4-fluorobenzoyl)morpholine underscores its importance as a tool for advancing medical research without compromising ethical standards.
In conclusion, N-(3-Bromo-4-fluorobenzoyl)morpholine strong>CAS No. 1007207-89-7 is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications, this compound is poised to play an even greater role in shaping the future of medicine.
1007207-89-7 (N-(3-Bromo-4-fluorobenzoyl)morpholine) Related Products
- 1978-64-9(N-(2-Fluorobenzoyl)morpholine)
- 112914-13-3(2-Aminomethyl-4-(4-fluorobenzyl)morpholine)
- 18137-25-2((4-Hydroxyphenyl)(morpholino)methanone)
- 1468-28-6(4-Benzoylmorpholine)
- 105919-42-4(2-Propen-1-one,3-(4-fluorophenyl)-1-(4-morpholinyl)-)
- 104958-67-0(Benzamide,N-butyl-2-(4-morpholinylcarbonyl)-)
- 63833-44-3((4-Methylphenyl)morpholin-4-ylmethanone)
- 18928-62-6(N,N'-Bis-(2-Hydroxy-Ethyl)-Terephthalamide)
- 122892-77-7(Benzamide,N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-methyl-)
- 139516-64-6(1-(2-fluorobenzoyl)piperazine)